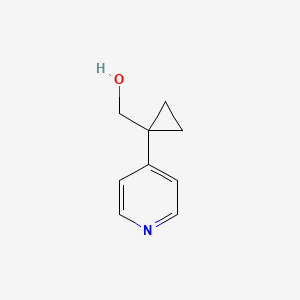
(1-(Pyridin-4-yl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(Pyridin-4-yl)cyclopropyl)methanol” is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 149.19 g/mol
CAS Number: 858035-96-8
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of pyridine-4-carbaldehyde with cyclopropylmethyl Grignard reagent. The reaction proceeds through nucleophilic addition of the Grignard reagent to the aldehyde, followed by acidic workup to yield the desired product.
Reaction Conditions::- Reactants: Pyridine-4-carbaldehyde, cyclopropylmethyl Grignard reagent
- Solvent: Ether or THF (tetrahydrofuran)
- Temperature: Room temperature
- Workup: Acidification with aqueous acid (e.g., HCl)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the cyclopropyl carbon.
Other Reactions: Depending on the reaction conditions, other transformations may occur.
Oxidation: Oxidizing agents like chromic acid (CrO) or PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
“(1-(Pyridin-4-yl)cyclopropyl)methanol” finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating biological processes or as a probe in drug discovery.
Medicine: Potential therapeutic applications.
Industry: Fine chemicals and pharmaceuticals.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related compounds such as cyclopropylmethanol or pyridine derivatives. Its unique combination of a cyclopropyl group and a pyridine moiety sets it apart.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(1-pyridin-4-ylcyclopropyl)methanol |
InChI |
InChI=1S/C9H11NO/c11-7-9(3-4-9)8-1-5-10-6-2-8/h1-2,5-6,11H,3-4,7H2 |
InChI-Schlüssel |
ORCDZAYBUQHQAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
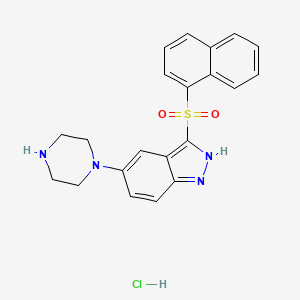
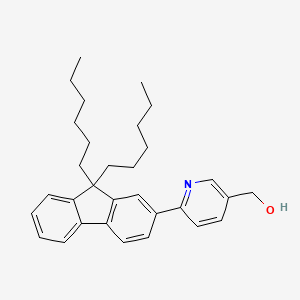
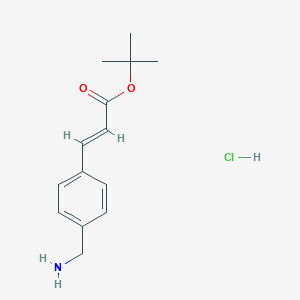
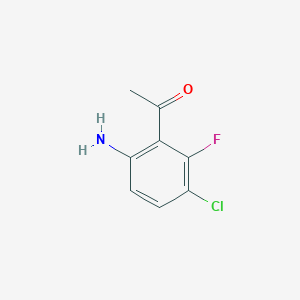
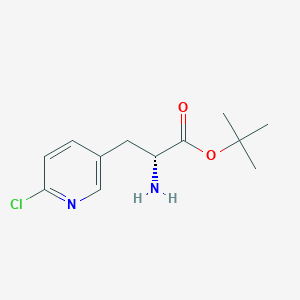
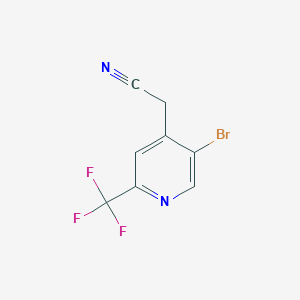
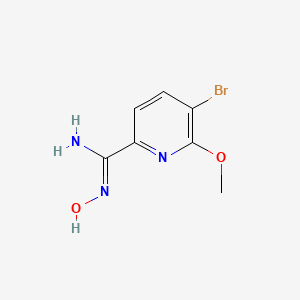
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
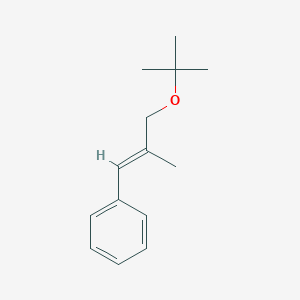
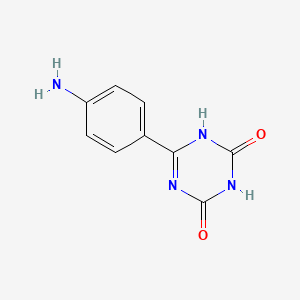
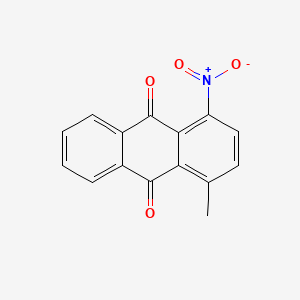
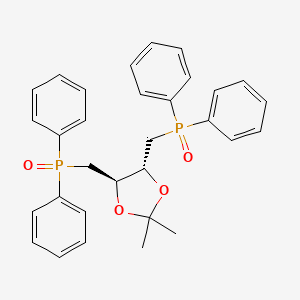
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)
